molecular formula C4H9ClN2 B2542954 1,2,3,6-Tetrahydropyridazine hydrochloride CAS No. 153893-90-4

1,2,3,6-Tetrahydropyridazine hydrochloride

Cat. No. B2542954
M. Wt: 120.58
InChI Key: MNWGSMMXUDBWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydropyridazine hydrochloride is a derivative of tetrahydropyridazine, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and potential pharmaceutical applications. The papers provided discuss several synthetic methods and chemical properties of tetrahydropyridazine derivatives, which can offer insights into the characteristics of 1,2,3,6-tetrahydropyridazine hydrochloride.

Synthesis Analysis

Several synthetic routes to tetrahydropyridazine derivatives have been explored. A formal [3 + 3] cycloaddition reaction between alkyl 2-aroyl-1-chlorocyclopropanecarboxylates and common hydrazones under mild basic conditions has been developed, leading to alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates in high yields . Additionally, a fluoride-assisted synthesis involving C-N bond cleavage and [4 + 2] cycloaddition between in situ-generated azoalkenes and α-halo N-acylhydrazones has been reported, suitable for synthesizing a wide variety of tetrahydropyridazine analogues . Another method involves a transition-metal-free [4 + 2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes, demonstrating high efficiency and wide substrate scope .

Molecular Structure Analysis

The molecular structure of tetrahydropyridazine derivatives can be complex and is often elucidated using various spectroscopic techniques. For instance, the structure of a triazolopyridazine compound was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations, which also provided insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Tetrahydropyridazine derivatives can undergo various chemical reactions. Radical-mediated C-H functionalization has been described for the synthesis of alkoxy pyridazines, which can further cyclize to form tetrahydropyridopyridazines . Additionally, N-substituted tetrahydropyridazines can be prepared from hydrazines and 2,5-dimethoxytetrahydrofuran using reductive conditions . Lewis acid-mediated substitution reactions have also been employed to synthesize various 6-substituted tetrahydropyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridazine derivatives are influenced by their molecular structure. For example, the HOMO-LUMO energy gap and global reactivity descriptors can be determined through DFT calculations, providing information on the compound's reactivity . The presence of intermolecular hydrogen bonds and other interactions can be studied using Hirshfeld surface analysis and energy frameworks, which help understand the packing of molecules in the crystal lattice .

Relevant Case Studies

Case studies of tetrahydropyridazine derivatives often involve their potential pharmaceutical applications. For instance, the synthesis of 1,6-disubstituted tetrahydropyridazines by ring enlargement has been reported, with these compounds being accessible in good to high yields . The acid hydrolysis of a triphenyl-substituted tetrahydropyridazine has been studied, revealing the formation of various compounds including aniline and phenylhydrazine, which are derived from the phenylazo substituent . These studies highlight the versatility and potential utility of tetrahydropyridazine derivatives in medicinal chemistry.

Scientific Research Applications

  • Chemical Synthesis and Reactions

    • 1,2,3,6-Tetrahydropyridazine hydrochloride is involved in various chemical reactions. For example, α-chloroformylarylhydrazine hydrochloride, a related compound, reacts with N-heterocyclic compounds like isoquinoline, pyridazine, 1,3,5-triazine, and others to produce derivatives like 3, 4, 5, 6, and 7, 8, 9, 10 respectively (Chiu, Kuo, Kuo, & Yeh, 2002).
    • It's also used in hydroformylation and hydrocarbethoxylation reactions, as demonstrated with 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine and 1,2-dicarbethoxy-1,2,3,4-tetrahydropyridazine (Menchi, Paganelli, Matteoli, Scrivanti, & Botteghi, 1993).
  • Metal Complex Formation and Coordination Chemistry

    • Derivatives of 1,2,3,6-tetrahydropyridazine are known for their metal-coordinating abilities, leading to the formation of complex metal structures. 3,6-Di(pyridin-2-yl)pyridazines, for instance, have been shown to self-assemble into gridlike metal complexes with copper(I) or silver(I) ions (Hoogenboom, Moore, & Schubert, 2006).
    • The compound's utility in the coordination chemistry of 1,2,4,5-tetrazines is also significant, particularly for its electron and charge transfer properties and the ability to bridge metal centers in various ways (Kaim, 2002).
  • Applications in Synthesis of Bioactive Compounds

    • 1,2,3,6-Tetrahydropyridazine hydrochloride derivatives are used in synthesizing various bioactive compounds. For example, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is used in potent antimicrobials, demonstrates its applicability in pharmaceutical synthesis (Kumar, Sadashiva, & Rangappa, 2007).
  • Photocatalytic and Sensor Applications

    • Tetrahydropyridazine derivatives have been used in photocatalytic syntheses and as sensors. For instance, a study describes the photocatalytic synthesis of different tetrahydropyridazines from γ,δ-unsaturated N-arylsulfonylhydrazones (Azzi et al., 2021).
    • Additionally, tetrazine-functionalized zirconium MOFs have been created for detecting oxidative agents, demonstrating the potential for environmental sensing applications (Nickerl, Senkovska, & Kaskel, 2015).
  • Diverse Synthetic Applications

    • The compound's derivatives find use in various synthetic applications, such as the [4 + 2] cycloaddition of in situ generated 1,2-diaza-1,3-dienes with olefins to produce 1,4,5,6-tetrahydropyridazines, which are important in the synthesis of bioactive compounds (Zhong, Lv, & Luo, 2015).
  • Labeling and Imaging Applications

Safety And Hazards

Inhalation or contact with 1,2,3,6-Tetrahydropyridazine hydrochloride may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

1,2,3,6-tetrahydropyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGSMMXUDBWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetrahydropyridazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.